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Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanone

Cat. No.: B045781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,5-Dimethyl-3-hexanone and its

structural isomers: 3,4-Dimethyl-2-hexanone, 2,4-Dimethyl-3-hexanone, and 2,2-Dimethyl-3-

hexanone. The information presented is based on experimental data from various

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a

valuable resource for the identification and differentiation of these isomeric ketones.

Structural Isomers Under Comparison
The following diagram illustrates the structural relationships between 2,5-Dimethyl-3-
hexanone and the isomers discussed in this guide.
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Caption: Structural relationship of the compared isomers.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,5-Dimethyl-3-
hexanone and its isomers.

¹H NMR Spectral Data
Compound

Chemical Shift (δ) ppm, Multiplicity,
(Integration)

2,5-Dimethyl-3-hexanone
2.68 (septet, 1H), 2.41 (d, 2H), 2.07 (septet,

1H), 1.08 (d, 6H), 0.90 (d, 6H)

3,4-Dimethyl-2-hexanone
2.5-2.2 (m, 2H), 2.13 (s, 3H), 1.5-1.3 (m, 2H),

1.05 (d, 3H), 0.88 (t, 3H), 0.84 (d, 3H)

2,4-Dimethyl-3-hexanone
2.6-2.4 (m, 2H), 1.6-1.4 (m, 2H), 1.07 (d, 6H),

0.89 (t, 3H), 0.87 (d, 3H)

2,2-Dimethyl-3-hexanone
2.43 (t, 2H), 1.54 (sextet, 2H), 1.13 (s, 9H), 0.89

(t, 3H)

¹³C NMR Spectral Data
Compound Chemical Shift (δ) ppm

2,5-Dimethyl-3-hexanone[1] 215.9, 51.5, 41.6, 24.6, 22.5, 18.2

3,4-Dimethyl-2-hexanone 212.9, 51.8, 41.2, 28.9, 24.9, 16.5, 15.1, 11.7

2,4-Dimethyl-3-hexanone[2] 217.9, 46.1, 40.5, 25.8, 18.2, 16.0, 11.8

2,2-Dimethyl-3-hexanone[3] 215.2, 44.5, 36.5, 26.2, 17.8, 13.9

IR Spectral Data
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Compound C=O Stretching Frequency (cm⁻¹)

2,5-Dimethyl-3-hexanone[4][5] ~1715

3,4-Dimethyl-2-hexanone ~1715

2,4-Dimethyl-3-hexanone[6] ~1715

2,2-Dimethyl-3-hexanone ~1715

Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2,5-Dimethyl-3-hexanone[7][8] 128 85, 71, 57, 43

3,4-Dimethyl-2-hexanone[9] 128 99, 85, 72, 57, 43

2,4-Dimethyl-3-hexanone[2]

[10]
128 99, 71, 57, 43

2,2-Dimethyl-3-hexanone[11]

[12]
128 85, 57, 41

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of liquid ketone samples is as

follows:

Sample Preparation: A sample of the ketone (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A

small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00

ppm).
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Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C).

Data Acquisition:

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio. A standard pulse program is used.

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and

enhance the signal of carbon atoms. A larger number of scans is usually required due to

the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

Infrared (IR) Spectroscopy
A general procedure for obtaining an IR spectrum of a liquid ketone is:

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film.

Background Spectrum: A background spectrum of the empty salt plates is recorded to

subtract any atmospheric and instrumental absorptions.

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample

holder.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
A typical procedure for the analysis of a ketone by Electron Ionization Mass Spectrometry (EI-

MS), often coupled with Gas Chromatography (GC), is as follows:

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated

from any impurities. The separated components then enter the mass spectrometer.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing them to ionize and form a molecular ion (M⁺).

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller,

characteristic charged ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram outlines the general workflow for the spectroscopic comparison of the

isomeric ketones.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis and comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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